4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 4H-Pyrido[1,2-a]pyrimidin-4-one consists of a fused pyridine and pyrimidine ring system, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminopyridine with β-ketoesters or β-diketones can lead to the formation of the desired pyrido[1,2-a]pyrimidinone scaffold. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrido[1,2-a]pyrimidinone scaffold.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrido[1,2-a]pyrimidinones, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Biology: It exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has been investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.
Comparison with Similar Compounds
4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- can be compared with other similar compounds in the pyrido[1,2-a]pyrimidinone family, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another closely related compound with different substitution patterns, affecting its reactivity and applications.
The uniqueness of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
70381-53-2 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-methyl-3-propylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H14N2O/c1-3-6-10-9(2)13-11-7-4-5-8-14(11)12(10)15/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
MJDZARRCOPBQRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC=CN2C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.